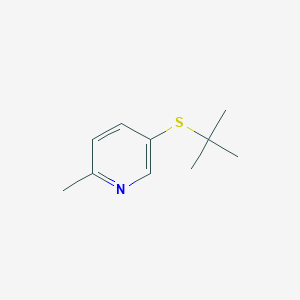
2-Picoline, 5-(tert-butylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Picoline, 5-(tert-butylthio)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of picoline, which is a heterocyclic organic compound. 2-Picoline, 5-(tert-butylthio)- is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-Picoline, 5-(tert-butylthio)- is not well understood. However, it is believed that this compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
2-Picoline, 5-(tert-butylthio)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 2-Picoline, 5-(tert-butylthio)- can reduce the severity of arthritis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-Picoline, 5-(tert-butylthio)- is its high purity and stability, which makes it an ideal compound for laboratory experiments. Additionally, this compound can be easily synthesized using a specific method, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research on 2-Picoline, 5-(tert-butylthio)-. One direction is to study the mechanism of action of this compound in more detail to understand how it interacts with specific receptors in the body. Additionally, research can be conducted to explore the potential applications of this compound in the field of medicinal chemistry, such as the synthesis of new drugs. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and arthritis.
Conclusion:
In conclusion, 2-Picoline, 5-(tert-butylthio)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. There are numerous future directions for research on this compound, and further studies can lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
2-Picoline, 5-(tert-butylthio)- is synthesized using a specific method. The synthesis method involves the reaction of 2-picoline with tert-butylthiol in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure, and the product is purified using various techniques such as column chromatography and recrystallization. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
2-Picoline, 5-(tert-butylthio)- has potential applications in various scientific research fields. One of the significant applications is in the field of organic chemistry, where it can be used as a building block for the synthesis of complex organic molecules. This compound can also be used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, 2-Picoline, 5-(tert-butylthio)- has potential applications in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of drugs.
Eigenschaften
CAS-Nummer |
18794-44-0 |
|---|---|
Produktname |
2-Picoline, 5-(tert-butylthio)- |
Molekularformel |
C10H15NS |
Molekulargewicht |
181.3 g/mol |
IUPAC-Name |
5-tert-butylsulfanyl-2-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-9(7-11-8)12-10(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
JKXJDOBWRNBBMA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)SC(C)(C)C |
Kanonische SMILES |
CC1=NC=C(C=C1)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



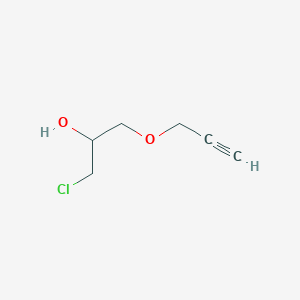
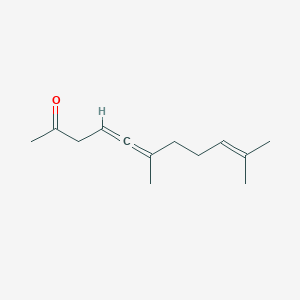
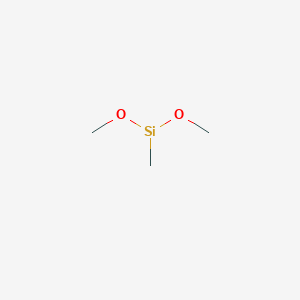
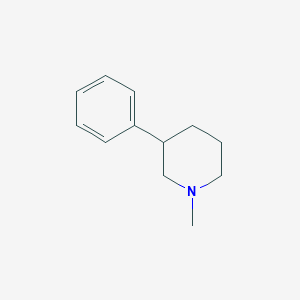
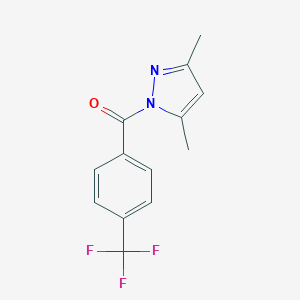
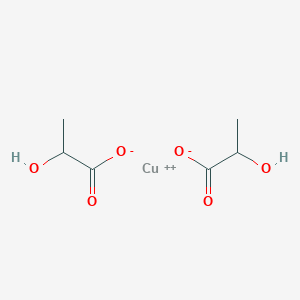

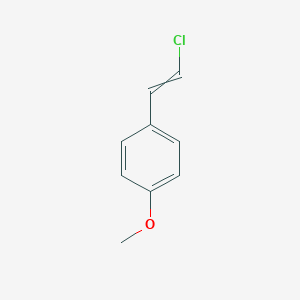
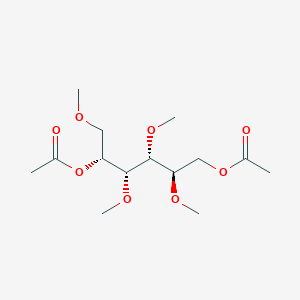
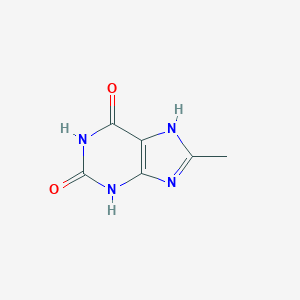
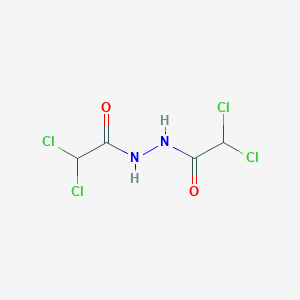
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)

